N-{2-[4-(Dimethylamino)phenyl]-2-hydroxyethyl}-2,6-difluorobenzamide
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Overview
Description
N-{2-[4-(Dimethylamino)phenyl]-2-hydroxyethyl}-2,6-difluorobenzamide is an organic compound characterized by the presence of a dimethylamino group, a hydroxyethyl group, and a difluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(Dimethylamino)phenyl]-2-hydroxyethyl}-2,6-difluorobenzamide typically involves multi-step reactions. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with a suitable hydroxyethylating agent under controlled conditions to form the intermediate compound. This intermediate is then reacted with 2,6-difluorobenzoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(Dimethylamino)phenyl]-2-hydroxyethyl}-2,6-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield ketones or aldehydes, while reduction of a nitro group will produce an amine.
Scientific Research Applications
N-{2-[4-(Dimethylamino)phenyl]-2-hydroxyethyl}-2,6-difluorobenzamide has several scientific research applications:
Mechanism of Action
The mechanism by which N-{2-[4-(Dimethylamino)phenyl]-2-hydroxyethyl}-2,6-difluorobenzamide exerts its effects involves interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyethyl group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-(quinazolin-2-yl)phenyl)benzamide: Known for its anti-angiogenesis activities.
4′-dimethylamino-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide: Used in magnetic and fluorescence studies.
2-Phenyl substituted Benzimidazole derivatives: Known for their diverse biological activities.
Uniqueness
N-{2-[4-(Dimethylamino)phenyl]-2-hydroxyethyl}-2,6-difluorobenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dimethylamino and hydroxyethyl groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O2/c1-21(2)12-8-6-11(7-9-12)15(22)10-20-17(23)16-13(18)4-3-5-14(16)19/h3-9,15,22H,10H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUJEKDTZHXCKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC=C2F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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